

Application Notes and Protocols for the Analytical Characterization of 4-Methylaminorex

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Compound of Interest

Compound Name: 4-Methylaminorex

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical characterization of **4-Methylaminorex** (4-MAX), a potent central nervous system stimulant. The following protocols are designed to assist in the identification, quantification, and chiral separation of **4-Methylaminorex** and its derivatives in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the identification and quantification of **4-Methylaminorex**, particularly in biological samples. Derivatization is often employed to improve the chromatographic properties of the analyte.

Application Note:

This protocol details the quantitative determination of cis- and trans-**4-Methylaminorex** in plasma, urine, and tissue samples following derivatization with a silylating agent.^[1] This method is suitable for forensic toxicology and clinical research applications.

Experimental Protocol:

Sample Preparation (Urine, Plasma, Tissue):

- To 1 mL of the biological sample, add an internal standard.
- Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte.
- Evaporate the extract to dryness under a stream of nitrogen.

Derivatization:

- Reconstitute the dried extract in a suitable solvent.
- Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
- Heat the mixture to facilitate the derivatization of the amino and hydroxyl groups to form tert-butyldimethylsilyl (TBDMS) derivatives.[\[1\]](#)

GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890N GC or equivalent.[\[2\]](#)
- Column: HP-ULTRA 1 (12 m x 0.2 mm x 0.33 μ m) or similar non-polar capillary column.[\[2\]](#)
- Carrier Gas: Helium at a constant flow of 1 mL/min.[\[2\]](#)
- Injector: Splitless or split (e.g., 50:1 split ratio) at 250 °C.[\[2\]](#)
- Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 25 °C/min to 295 °C and held for 3 minutes.[\[2\]](#)
- Mass Spectrometer: Agilent 5975 Mass Selective Detector or equivalent.[\[2\]](#)
- Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
- Mass Range: m/z 40–450.[\[2\]](#)
- Transfer Line Temperature: 280 °C.[\[2\]](#)

Quantitative Data Summary:

Parameter	Value	Reference
Application	Quantitative determination of cis- and trans-4-MAX	[1]
Matrix	Plasma, Urine, Tissue	[1]
Derivatizing Agent	tert-butyldimethylsilyl (TBDMS)	[1]

Experimental Workflow Diagram:



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GC-MS analysis workflow for **4-Methylaminorex**.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS and its high-resolution counterpart (LC-HRMS) are powerful tools for the characterization of **4-Methylaminorex** and its derivatives, offering high sensitivity and specificity. These methods can often distinguish between isomers.[2]

Application Note:

This protocol describes the separation and identification of cis- and trans-isomers of 3',4'-methylenedioxy-**4-methylaminorex** (MDMAR), a derivative of **4-Methylaminorex**, using LC-MS.[2] The method is applicable to the analysis of novel psychoactive substances. It is important to note that aqueous mobile phases can cause isomerization of the cis- to the trans-form under certain HPLC conditions.[2]

Experimental Protocol:

Sample Preparation:

- Dissolve samples in methanol to a concentration of 1 mg/mL.[\[2\]](#)
- For LC-MS analysis, further dilute the sample in acetonitrile/water (1:1, containing 0.1% formic acid) to a concentration of 10 µg/mL.[\[2\]](#)

LC-MS Instrumentation and Conditions:

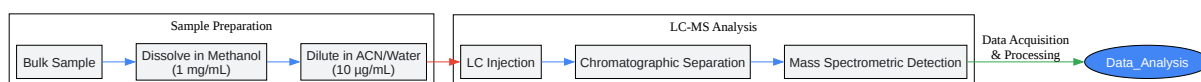
- Liquid Chromatograph: Agilent 1100 LC system or equivalent.[\[2\]](#)
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase A: 0.1% formic acid in water.[\[2\]](#)
- Mobile Phase B: 0.1% formic acid in acetonitrile.[\[2\]](#)
- Gradient: A suitable gradient to achieve separation.
- Flow Rate: 1 mL/min.[\[2\]](#)
- Column Temperature: 30 °C.[\[2\]](#)
- Injection Volume: 1 µL.[\[2\]](#)
- Mass Spectrometer: Agilent LC-MSD or a high-resolution mass spectrometer.[\[2\]](#)
- Ionization Mode: Positive electrospray ionization (ESI+).[\[2\]](#)
- Capillary Voltage: 3500 V.[\[2\]](#)
- Drying Gas (N2) Temperature: 350 °C.[\[2\]](#)
- Drying Gas (N2) Flow: 12 L/min.[\[2\]](#)
- Nebulizer Gas (N2) Pressure: 60 psi.[\[2\]](#)
- Fragmentor Voltage: 70 V.[\[2\]](#)

- Selected Ion Monitoring (SIM): m/z 221 and 178 for MDMA.^[2]

Quantitative Data Summary:

Parameter	Value (for MDMA)	Reference
Retention Time (cis-isomer)	15.25 min	^[2]
Retention Time (trans-isomer)	16.29 min	^[2]
Protonated Molecule $[M+H]^+$	m/z 221	^[2]
Key Fragment Ion	m/z 178	^[2]

Experimental Workflow Diagram:



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LC-MS analysis workflow for **4-Methylaminorex** derivatives.

Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Chiral HPLC is essential for the separation and characterization of the stereoisomers of **4-Methylaminorex**, which can exhibit different pharmacological activities.

Application Note:

This protocol is for the chiral separation of halogenated **4-Methylaminorex** derivatives using an amylose-based chiral stationary phase.^[3] This method allows for the determination of the enantiomeric composition of a sample.

Experimental Protocol:

Sample Preparation:

- Dissolve the sample in a suitable solvent compatible with the mobile phase.

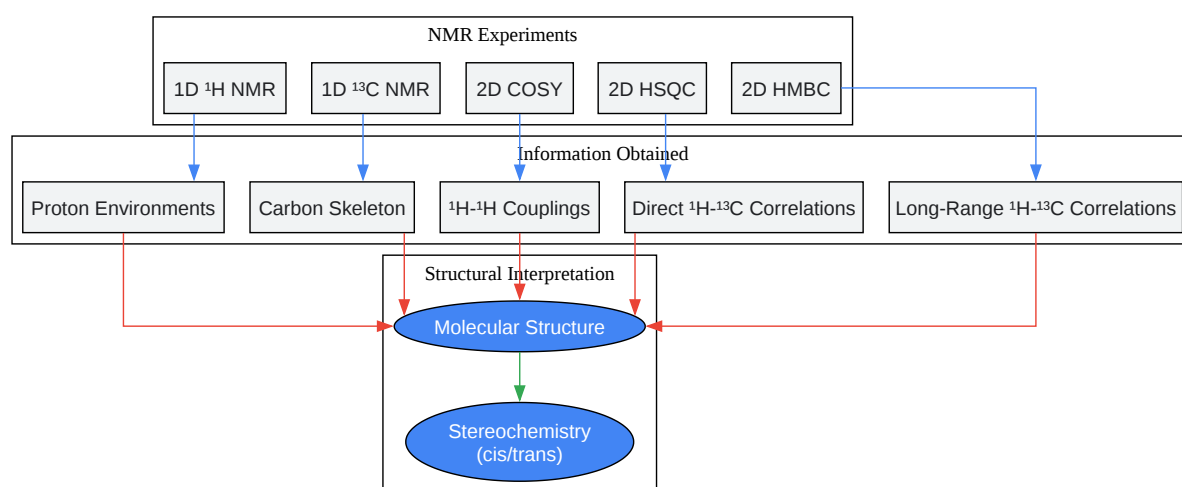
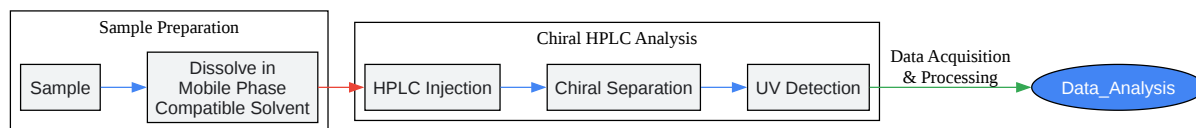
HPLC Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Lux i-Amylose-1 (250 mm x 4.6 mm, 5 μ m particle size).[3]
- Mobile Phase: n-hexane:isopropanol:diethylamine (90:10:0.1, v/v/v).[3]
- Flow Rate: 2.0 mL/min.[3]
- Column Temperature: 25 °C.[3]
- Injection Volume: 5 μ L.[3]
- Detection: UV at 220 nm.[4]
- Mode: Isocratic.[3]

Chiral Separation Data for Halogenated Derivatives:

Analyte	Retention Times (t) of Enantiomers (min)	Separation Factor (α)	Resolution (Rs)	Reference
4'-fluoro-4-methylaminorex	t1: 10.1, t2: 12.0	1.24	2.02	[3]
4'-chloro-4-methylaminorex	t1: 11.2, t2: 14.2	1.33	2.51	[3]
4'-bromo-4-methylaminorex	t1: 12.3, t2: 16.2	1.38	2.89	[3]

Experimental Workflow Diagram:



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